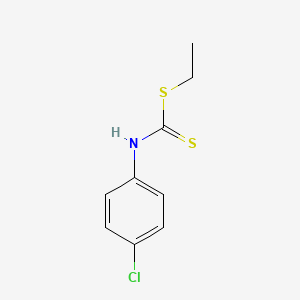

ethyl N-(4-chlorophenyl)carbamodithioate

Beschreibung

Ethyl N-(4-chlorophenyl)carbamodithioate is a carbamodithioate derivative characterized by an ethyl group, a 4-chlorophenyl substituent, and a dithiocarbamate functional group (S,S-thiocarbamate). While direct data for this compound are unavailable in the provided evidence, its structure can be inferred from analogs (e.g., methyl N-methyl-N-(4-methylphenyl)carbamodithioate , (4-chlorophenyl)methyl N-benzylcarbamodithioate ). Carbamodithioates are sulfur-rich compounds often studied for their reactivity, biological activity, and applications in agrochemicals or pharmaceuticals.

Eigenschaften

CAS-Nummer |

709-88-6 |

|---|---|

Molekularformel |

C9H10ClNS2 |

Molekulargewicht |

231.8 g/mol |

IUPAC-Name |

ethyl N-(4-chlorophenyl)carbamodithioate |

InChI |

InChI=1S/C9H10ClNS2/c1-2-13-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,11,12) |

InChI-Schlüssel |

UAFPVNYQHGIWIN-UHFFFAOYSA-N |

Kanonische SMILES |

CCSC(=S)NC1=CC=C(C=C1)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Two-Step Alkylation of 4-Chloroaniline

This method involves initial dithiocarbamate salt formation followed by ethylation:

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Temp (°C) | 0–25 | |

| Solvent | Acetone/DMF | |

| Purification | Ethanol recrystallization |

One-Pot Synthesis via In Situ Alkylation

A streamlined approach combines dithiocarbamate formation and ethylation in a single vessel:

- Procedure : 4-Chloroaniline (10 mmol), carbon disulfide (12 mmol), and ethyl iodide (12 mmol) are stirred in methanol with K₂CO₃ (15 mmol) at 25°C for 24 hours.

- Workup : The product precipitates upon dilution with water and is purified via column chromatography (chloroform:methanol, 99:1).

- Yield : ~70%.

Alternative Ethylating Agents

For improved efficiency, ethyl bromide or diethyl sulfate may substitute ethyl iodide:

- Diethyl Sulfate : Reacted with the dithiocarbamate salt in DMSO at 50°C for 3 hours, yielding 65–68%.

- Ethyl Bromide : Requires longer reaction times (18–24 hours) but offers cost benefits.

Spectroscopic Characterization

Critical analytical data for validation:

- ¹H NMR (DMSO-d₆) : δ 1.35 (t, 3H, CH₂CH₃), 4.25 (q, 2H, CH₂CH₃), 7.40–7.60 (m, 4H, Ar-H).

- IR (KBr) : 1450 cm⁻¹ (C=S), 1250 cm⁻¹ (C-N).

- Elemental Analysis : Calculated for C₉H₁₀ClNS₂: C 45.85%, H 4.28%, N 5.94%.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|

| Two-Step Alkylation | 60–75 | ≥95 | 18–24 |

| One-Pot Synthesis | 70 | 90 | 24 |

| Diethyl Sulfate | 65–68 | 85 | 3–5 |

Industrial-Scale Considerations

- Safety : Carbon disulfide and ethyl iodide require handling under inert conditions due to toxicity and volatility.

- Cost Optimization : Ethyl bromide is preferred for large-scale synthesis despite longer reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl N-(4-chlorophenyl)carbamodithioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions may yield thiols or other reduced sulfur-containing compounds.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can react with the chlorophenyl group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethyl N-(4-chlorophenyl)sulfoxide, while substitution with an amine could produce ethyl N-(4-aminophenyl)carbamodithioate.

Wissenschaftliche Forschungsanwendungen

Ethyl N-(4-chlorophenyl)carbamodithioate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.

Biology: The compound’s biological activity is studied for potential use as a pesticide or fungicide.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ethyl N-(4-chlorophenyl)carbamodithioate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to proteins or nucleic acids. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with ethyl N-(4-chlorophenyl)carbamodithioate but differ in substituents or sulfur content:

| Compound Name | Key Structural Features | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Methyl N-methyl-N-(4-methylphenyl)carbamodithioate | Methyl groups on N and aryl ring; carbamodithioate | 62604-12-0 | C10H13NS2 | 211.34 |

| (4-Chlorophenyl)methyl N-benzylcarbamodithioate | Benzyl and 4-chlorophenyl groups; carbamodithioate | 22623-37-6 | C15H14ClNS2 | 307.86 |

| S-Ethyl N-(4-chlorophenyl)carbamothioate | Ethyl group; carbamothioate (single sulfur) | 25092-90-4 | C9H10ClNOS | 215.70 |

Physical and Chemical Properties

Table 1: Comparative Physical Properties

Key Observations:

- Molecular Weight: The benzyl-substituted analog (307.86 g/mol) has the highest molecular weight due to bulky substituents.

- Boiling Point: The benzyl-containing compound exhibits a high boiling point (443.2°C), likely due to increased van der Waals interactions .

- Lipophilicity: S-Ethyl N-(4-chlorophenyl)carbamothioate has a LogP of 3.698 , indicating moderate lipophilicity, which may influence bioavailability compared to carbamodithioates.

Reactivity and Stability

- Carbamodithioate vs. Carbamothioate: Carbamodithioates (two sulfur atoms) are more reactive in metal chelation and redox reactions compared to carbamothioates (one sulfur). This difference could impact applications in catalysis or biological systems.

- Methyl or ethyl groups on the nitrogen atom may reduce steric hindrance, affecting reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.